molecular formula C12H22O B8617505 2,2-Dipropylcyclohexanone

2,2-Dipropylcyclohexanone

Cat. No.: B8617505
M. Wt: 182.30 g/mol
InChI Key: JVANTSALPQTEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dipropylcyclohexanone (C₁₂H₂₂O) is a cyclohexanone derivative substituted with two propyl groups at the 2-position of the ketone ring. This structural modification significantly alters its physical and chemical properties compared to unsubstituted cyclohexanone. The propyl groups introduce steric bulk and enhance lipophilicity, making the compound less polar and more soluble in organic solvents. The compound’s applications may span industrial solvents, intermediates in organic synthesis, or precursors for fragrances, though specific uses require further validation.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,2-dipropylcyclohexan-1-one

InChI

InChI=1S/C12H22O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3-10H2,1-2H3

InChI Key

JVANTSALPQTEBY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1=O)CCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between 2,2-dipropylcyclohexanone and related cyclohexanone derivatives:

Compound Molecular Formula MW Substituents PSA logP (est.) Key Properties
2,2-Dipropylcyclohexanone C₁₂H₂₂O 182.30 Two propyl groups at C2 ~17.1 ~3.2 High lipophilicity; low polarity; steric hindrance at C2 reduces ketone reactivity.
2-Methylcyclohexanone C₇H₁₂O 112.17 Single methyl at C2 17.1 1.5 Lower boiling point (≈170°C); higher ketone reactivity due to minimal steric bulk.
2-Benzyl-6-methylcyclohexanone C₁₄H₁₈O 202.29 Benzyl (C2), methyl (C6) 17.1 ~3.8 Enhanced aromatic interactions; potential for π-stacking in crystal lattices.
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone C₁₄H₁₉NO₂ 233.31 Ethylamino, 3-hydroxyphenyl at C2 49.7 ~2.1 Hydrogen bonding capacity (PSA ≈50); solubility in polar solvents; pharmaceutical relevance.
2-[(2-Methoxyphenyl)methyl]cyclohexanone C₁₄H₁₈O₂ 218.29 Methoxyphenylmethyl at C2 26.3 ~2.9 Aromatic methoxy group introduces resonance effects; moderate lipophilicity.

Substituent Effects on Physical Properties

  • Lipophilicity: The two propyl groups in 2,2-dipropylcyclohexanone contribute to a higher estimated logP (~3.2) compared to 2-methylcyclohexanone (logP ≈1.5) , making it more suitable for non-aqueous applications.
  • Polar Surface Area (PSA): The dipropyl derivative’s PSA (~17.1) aligns with unmodified cyclohexanone, whereas amino- or hydroxyl-substituted analogs (e.g., ) exhibit higher PSA values (~50), enhancing water solubility and bioavailability.
  • Steric Effects : Bulky substituents like benzyl or methoxyphenylmethyl reduce ketone reactivity by hindering nucleophilic attack, whereas smaller groups (e.g., methyl) retain higher reactivity.

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